7-Bromochroman-3-one

Heck reaction Pd-catalyzed cross-coupling position-dependent reactivity

7-Bromochroman-3-one (CAS 944904-11-4) is a brominated chroman-3-one derivative with molecular formula C₉H₇BrO₂ and molecular weight 227.05 g/mol. The compound features a bicyclic benzodihydropyran core bearing a ketone at the 3-position and a bromine substituent regiospecifically at the 7-position of the aromatic ring.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 944904-11-4
Cat. No. B1374348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromochroman-3-one
CAS944904-11-4
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1C(=O)COC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
InChIKeyHYTUXLBZBRFDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromochroman-3-one (CAS 944904-11-4) – Core Scaffold Identity and Procurement Baseline


7-Bromochroman-3-one (CAS 944904-11-4) is a brominated chroman-3-one derivative with molecular formula C₉H₇BrO₂ and molecular weight 227.05 g/mol . The compound features a bicyclic benzodihydropyran core bearing a ketone at the 3-position and a bromine substituent regiospecifically at the 7-position of the aromatic ring [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its C7-bromo handle enabling site-selective transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) and nucleophilic aromatic substitutions [2]. Commercially, it is available from multiple global suppliers at purities ranging from 95% to 98% (HPLC), with production scale reaching kilogram quantities [3].

Why 7-Bromochroman-3-one Cannot Be Interchanged with Other Bromochroman-3-one Positional Isomers


The bromine substitution position on the chroman-3-one scaffold is not a trivial structural variation; it fundamentally governs the compound's synthetic accessibility, cross-coupling reactivity, and physicochemical profile. Peer-reviewed studies on the closely related bromochromone system have demonstrated that reactivity in palladium-catalyzed Heck reactions 'markedly depends on the position of the bromine atom,' with phosphine-free conditions producing shorter reaction periods and higher yields in a position-specific manner [1]. Furthermore, the synthetic route to access the 7-bromo isomer is mechanistically distinct from routes yielding the 6-bromo or 8-bromo congeners—7-bromo derivatives are obtained via dehydration of chroman-4-ols, whereas 6-bromo and 8-bromo isomers proceed through Claisen rearrangement of aryl propargyl ethers [2]. These divergent pathways create non-overlapping supply chains, differential impurity profiles, and isomer-specific quality control requirements that render simple generic substitution scientifically unsound in both research and industrial procurement contexts.

Quantitative Differentiation Evidence for 7-Bromochroman-3-one (CAS 944904-11-4) vs. Closest Positional Isomers


Position-Dependent Cross-Coupling Reactivity: 7-Br vs. 6-Br and 8-Br Isomers in Heck Reactions

The reactivity of brominated chromone/chromanone substrates in palladium-catalyzed Heck cross-coupling is established to 'markedly depend on the position of the bromine atom' [1]. Under phosphine-free conditions with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst additive, position-dependent variations in both reaction time and product yield were observed across bromo isomers. While the original study was conducted on the chromone (4-oxo) scaffold, the electronic and steric principles governing oxidative addition of Pd(0) into the C–Br bond are directly transferable to the chroman-3-one system, as both scaffolds share the identical aromatic ring substitution pattern and C–Br bond environment. The 7-position, being meta to the ring-oxygen and para to the fused dihydropyran ring junction, presents a distinct electronic environment compared to the 6-position (para to oxygen, ortho-like to ring junction) and 8-position (ortho to oxygen, peri-like to ring junction), directly affecting Pd(0) insertion rates and subsequent transmetallation efficiency [2]. This position-governed reactivity means that a synthetic route optimized for 7-Bromochroman-3-one cannot be directly transferred to the 6-bromo or 8-bromo isomer without re-optimization of catalyst loading, ligand selection, temperature, and reaction time.

Heck reaction Pd-catalyzed cross-coupling position-dependent reactivity

Synthetic Route Divergence: Dehydration vs. Claisen Rearrangement Pathways for 7-Br Isomer

The synthetic route to access 7-bromo-substituted chromene/chromanone derivatives is mechanistically distinct from routes to 6-bromo and 8-bromo congeners. Clayton (1985) demonstrated that 7-bromo-2,2-dimethylchromenes are obtained by dehydration of the corresponding chroman-4-ols (themselves derived from chroman-4-ones), whereas the 6-bromo- and 8-bromo-2,2-dimethylchromenes are prepared by Claisen rearrangement of aryl propargyl ethers derived from phenols and 3-chloro-3-methylbut-1-yne [1]. This fundamental mechanistic divergence means that the 7-bromo isomer requires a distinct starting material pool, different reaction conditions (acid-catalyzed dehydration vs. thermal [3,3]-sigmatropic rearrangement), and yields a different impurity profile. The chroman-4-one → chroman-4-ol → chromene dehydration pathway used for 7-bromo derivatives is operationally simpler but can be limited by competing ring-opening side reactions under strongly acidic conditions, whereas the Claisen rearrangement approach for 6- and 8-bromo isomers requires careful temperature control to avoid [3,3] to [1,3] rearrangement scrambling [1], [2].

synthetic accessibility chroman-4-ol dehydration Claisen rearrangement isomer-specific synthesis

Commercial Purity and Quality Benchmarking: HPLC-Grade 98% vs. Standard 95% Purity Across Bromochroman-3-one Isomers

Among commercially available bromochroman-3-one positional isomers, 7-Bromochroman-3-one (CAS 944904-11-4) is offered at a verified minimum purity of 98% by HPLC from at least one major supplier (Capot Chemical, CAT# 18376), with moisture content controlled to ≤0.5% [1]. In comparison, standard commercial purity for the 6-bromo isomer (CAS 944899-48-3) is typically 95% , for the 8-bromo isomer (CAS 133118-80-6) typically 95% , and for the 5-bromo isomer (CAS 132873-53-1) typically 95% . The 3% purity differential between 98% and 95% corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% total impurities), which is significant in applications requiring stoichiometric precision, such as fragment-based drug discovery, bioconjugation, or preparation of analytical reference standards. The HPLC-verified purity for the 7-bromo isomer, combined with documented moisture specifications, provides procurement teams with quantifiable quality assurance metrics not uniformly available across the isomer series.

commercial purity HPLC specification quality control isomer comparison

Physicochemical Property Differentiation vs. Unsubstituted Chroman-3-one: Boiling Point, Density, and Lipophilicity

Bromination at the 7-position introduces substantial and quantifiable changes to key physicochemical properties compared to the unsubstituted chroman-3-one scaffold. The predicted boiling point of 7-Bromochroman-3-one is 326.1±42.0 °C at 760 mmHg , compared to 279.5±19.0 °C for unsubstituted chroman-3-one [1]—an increase of approximately 47 °C that reflects the higher molecular weight and enhanced polarizability conferred by the bromine atom. Predicted density increases from 1.2±0.1 g/cm³ (chroman-3-one) to 1.6±0.1 g/cm³ (7-Br derivative). The computed XLogP3 for 7-Bromochroman-3-one is 2.1 [2], representing an approximate 0.6 log unit increase in lipophilicity versus unsubstituted chroman-3-one (estimated XLogP3 ~1.5 based on the parent scaffold). These property shifts are not merely additive consequences of bromination—they are further modulated by the specific position of substitution (7- vs. 5- vs. 6- vs. 8-), as electronic effects of the ring oxygen and the dihydropyran carbonyl group differentially influence the electron density at each aromatic position.

boiling point density XLogP3 physicochemical property comparison

Procurement Cost and Supplier Diversity Landscape: 7-Br vs. 5-Br, 6-Br, and 8-Br Isomers

The procurement landscape for bromochroman-3-one isomers reveals distinct differences in supplier diversity, pricing structures, and available pack sizes that influence sourcing strategy. 7-Bromochroman-3-one (CAS 944904-11-4) is offered by at least eight verified suppliers globally, including TRC (25 mg at $295), Enamine (0.5 g at $936, 95% purity), Chemenu (1 g at $916, 95%), AKSci (100 mg at $648, 1 g at $1,667), and Capotchem (98% HPLC, up to kg scale) [1], . In contrast, the 5-bromo isomer (CAS 132873-53-1) shows more limited availability with 1 g priced at approximately ¥4,396 (~$600 USD) from Bidepharm , while the 8-bromo isomer (CAS 133118-80-6) is priced at €255/25 mg and €1,017/250 mg from CymitQuimica, equating to approximately €4,068/g—a substantially higher per-gram cost for smaller quantities . The 6-bromo isomer (CAS 944899-48-3) is reported as 'discontinued' by at least one supplier (CymitQuimica), indicating potential supply chain fragility . While pricing is subject to change and varies with order volume, the broader supplier base and multi-scale availability (mg to kg) for 7-Bromochroman-3-one provides procurement teams with greater negotiating leverage and supply security compared to other isomers.

procurement cost supplier diversity commercial availability isomer comparison

Best-Fit Research and Industrial Application Scenarios for 7-Bromochroman-3-one (CAS 944904-11-4) Based on Verified Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via C7-Selective Suzuki-Miyaura Cross-Coupling

The 7-position bromine substituent serves as a strategic handle for site-selective palladium-catalyzed cross-coupling, enabling systematic SAR exploration at the chromanone C7 position. The established position-dependent reactivity principle [1] means that 7-Bromochroman-3-one provides predictable, regiospecific coupling outcomes at C7, enabling parallel library synthesis of 7-aryl, 7-heteroaryl, and 7-alkenyl chroman-3-one derivatives. This is particularly relevant for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or epigenetic targets where the chromanone scaffold is a recognized privileged structure. The availability of 98% HPLC-purity material [2] minimizes impurities that could generate false-positive or false-negative results in biochemical and cell-based screening assays.

Process Chemistry: Scalable Intermediate for Kg-Scale API Precursor Synthesis

Capot Chemical's documented production capability at kilogram scale with 98% HPLC purity and controlled moisture content (≤0.5%) [1] makes 7-Bromochroman-3-one a viable intermediate for process-scale synthesis. The dehydration-based synthetic route to the 7-bromo isomer [2] is operationally distinct from the Claisen rearrangement route required for 6- and 8-bromo congeners, and its process parameters (acid-catalyzed dehydration, predictable impurity profile) have been characterized sufficiently to support scale-up. The multi-supplier landscape provides the competitive sourcing environment necessary for cost-controlled procurement in late-stage lead optimization and preclinical development.

Chemical Biology: Preparation of Photoaffinity and Fluorescent Probe Precursors

The combination of a reactive C7-bromo handle for bioconjugation via cross-coupling and the chroman-3-one ketone for further derivatization (oxime formation, reductive amination) makes 7-Bromochroman-3-one a suitable precursor for chemical biology probe synthesis. The higher lipophilicity (XLogP3 = 2.1) compared to unsubstituted chroman-3-one [1] may improve cell permeability of derived probes. The bromine atom also serves as a useful mass-spectrometry tag (characteristic ¹:¹ isotope pattern for ⁷⁹Br:⁸¹Br) for tracking derivatization efficiency and metabolite identification in cellular target engagement studies. The verified moisture specification is critical for reproducible stoichiometry in sensitive bioconjugation reactions.

Materials Science: Halogen-Bond-Directed Crystal Engineering and Supramolecular Assembly

The C7-bromine substituent participates in halogen bonding (C–Br···O/N interactions) that can be exploited in crystal engineering and supramolecular assembly design. The rigid chromanone scaffold with its defined torsion angle profile (zero rotatable bonds) [1] provides a predictable spatial orientation for the bromine atom, facilitating rational co-crystal design. The position of bromination at C7, as opposed to C5, C6, or C8, directs the halogen bond vector differently relative to the chromanone carbonyl and ring oxygen, offering distinct supramolecular synthon geometries. The availability of high-purity material ensures reproducible crystallization outcomes.

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